molecular formula C11H19NO B13073621 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one

2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one

Cat. No.: B13073621
M. Wt: 181.27 g/mol
InChI Key: HILXEKZYGTYIEG-HJWRWDBZSA-N
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Description

2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a dimethylamino-substituted methylidene group at position 2 and two methyl groups at position 4 of the cyclohexane ring.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H19NO/c1-11(2)6-5-10(13)9(7-11)8-12(3)4/h8H,5-7H2,1-4H3/b9-8-

InChI Key

HILXEKZYGTYIEG-HJWRWDBZSA-N

Isomeric SMILES

CC1(CCC(=O)/C(=C\N(C)C)/C1)C

Canonical SMILES

CC1(CCC(=O)C(=CN(C)C)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexanone derivative. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with the cyclohexanone derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name (CAS No.) Molecular Formula Key Substituents/Functional Groups Notable Properties/Effects References
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one C₁₁H₁₉NO - Dimethylamino-methylidene (position 2)
- 4,4-dimethyl (cyclohexanone)
Enhanced basicity due to dimethylamino group; potential for hydrogen bonding
Cyclohexanamine, 4,4'-methylenebis- (1761-71-3) C₁₃H₂₄N₂ - Two cyclohexylamine groups linked by methylene Primary amine groups; similar toxicological effects to analogs
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) C₁₄H₁₉NO₂ - Methoxyphenyl (position 2)
- Methylamino (position 2)
Methoxy group enhances electron density; detected bioactive metabolites
2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one (5765-29-7) C₁₄H₁₆O₂ - 4-Methoxyphenyl-methylidene (position 2) Electron-donating methoxy group; planar structure influences crystallinity
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one C₁₄H₁₂N₂O₄ - Nitro (position 4)
- Hydroxyanilino-methylidene (position 6)
Nitro group increases reactivity; dienone structure enables conjugation

Physicochemical and Toxicological Comparisons

  • Electronic Effects: The dimethylamino group in the target compound is electron-donating and basic, contrasting with the electron-withdrawing nitro group in the dienone analog (C₁₄H₁₂N₂O₄). This difference affects solubility and reactivity in nucleophilic environments . Methoxy-substituted analogs (e.g., 5765-29-7) exhibit reduced basicity compared to dimethylamino derivatives but improved stability in acidic conditions due to resonance effects .
  • Conformational and Crystallographic Properties: The dimethylamino-methylidene group in the target compound may adopt a planar conformation similar to the thiophene derivative (C₁₃H₁₈N₂O₃S), facilitating hydrogen bonding and crystal lattice formation .
  • Toxicological Profiles: Cyclohexanamine analogs (e.g., 1761-71-3) show primary amine-related health hazards, including respiratory and dermal irritation.

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